3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-
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Overview
Description
7-Phenylmethoxy-2H-triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)- consists of a triazole ring fused to a pyrimidine ring, with a phenylmethoxy group attached to the triazole ring.
Preparation Methods
The synthesis of 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)- typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Phenylmethoxy-2H-triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents depending on the desired reaction. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its enzyme inhibitory properties, it is being explored for its potential use in the treatment of cancer and other diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)- involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the inhibition of cancer cell proliferation . The pathways involved include the alteration of cell cycle checkpoints and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-Phenylmethoxy-2H-triazolo[4,5-d]pyrimidin-5-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and potential therapeutic applications.
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds have been studied for their anticancer properties and enzyme inhibitory activities.
Triazolopyrimidines: A broader class of compounds that includes various derivatives with diverse biological activities.
The uniqueness of 3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)- lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a promising candidate for further research and development in the field of medicinal chemistry.
Properties
CAS No. |
6301-83-3 |
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Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H10N6O/c12-11-13-9-8(15-17-16-9)10(14-11)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16,17) |
InChI Key |
ZHTBAYPUCDCQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=NNN=C32)N |
Origin of Product |
United States |
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